molecular formula C10H8N2O B3024184 4-(1H-pyrazol-1-yl)benzaldehyde CAS No. 99662-34-7

4-(1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B3024184
CAS No.: 99662-34-7
M. Wt: 172.18 g/mol
InChI Key: PPGRDLZPSDHBIC-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-1-yl)benzaldehyde is an organic compound with the molecular formula C10H8N2O It consists of a benzaldehyde moiety substituted with a pyrazole ring at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(1H-pyrazol-1-yl)benzaldehyde involves the reaction of 4-bromobenzaldehyde with pyrazole in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the pyrazole ring displaces the bromine atom on the benzaldehyde ring.

Another synthetic route involves the palladium-catalyzed coupling of 4-bromobenzaldehyde with pyrazole under mild conditions. This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-(1H-pyrazol-1-yl)benzoic acid.

    Reduction: 4-(1H-pyrazol-1-yl)benzyl alcohol.

    Substitution: Various halogenated or nitro-substituted derivatives of this compound.

Scientific Research Applications

4-(1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.

    Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound is used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, forming hydrogen bonds or hydrophobic interactions, thereby affecting the enzyme’s activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of protein function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-imidazol-1-yl)benzaldehyde
  • 4-(1H-tetrazol-1-yl)benzaldehyde
  • 4-(1H-pyrrol-1-yl)benzaldehyde
  • 4-(1H-piperidin-1-yl)benzaldehyde

Uniqueness

4-(1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of the pyrazole ring, which imparts specific electronic and steric properties. This makes it particularly useful in the design of molecules with specific biological activities or material properties. The pyrazole ring can participate in various interactions, such as hydrogen bonding and π-π stacking, which are important in drug design and material science.

Properties

IUPAC Name

4-pyrazol-1-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-8-9-2-4-10(5-3-9)12-7-1-6-11-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGRDLZPSDHBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380113
Record name 4-(1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808638
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

99662-34-7
Record name 4-(1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-Pyrazol-1-yl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Copper acetate (91 mg, 0.5 mmol), pyridine (53 mg, 0.67 mmol) and active Molecular Sieve 4A (250 mg) were added to a solution of 4-formylphenylboronic acid (100 mg, 0.67 mmol) and pyrazole (16 mg, 0.33 mmol) in 1,4-dioxane (4 ml), and they were stirred at room temperature for 72 hours. The reaction mixture was filtered through Celite, and the obtained filtrate was concentrated and then purified by the silica gel TLC chromatography to obtain 1-(4-formylphenyl)pyrazole (yield: 38 mg, 66%) in the form of a white powder.
Quantity
53 mg
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
16 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
91 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-pyrazol-1-yl-benzonitrile (1.6 g, 9.47 mmol), prepared in Step A of Preparation 42, in 75% aqueous formic acid (36 mL) was added Raney nickel alloy (1.6 g). The reaction was heated at reflux for 1.25 h and was cooled to room temperature. The solids were removed by filtration through Celite with the aid of hot EtOH. The solution was diluted with water and CHCl3. The aqueous layer was washed with CHCl3 (3×). To the organic solution was carefully added aqueous NaHCO3 until a pH of about 8 was achieved. The organic layer was dried (MgSO4), filtered, and concentrated. Purification by medium pressure chromatography (2:1 hexanes:EtOAc) provided the title compound (1.44 g) as a white solid. 1H NMR (400 MHz, CDCl3) δ 9.99 (s, 1H), 8.01 (d, 1H), 7.96 (d, 2H), 7.87 (d, 2H), 7.76 (d, 1H), 6.51 (m, 1H); MS 173 (M+1).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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